3-Bromo-2-ethoxyprop-1-ene

Description

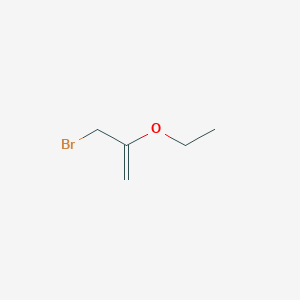

3-Bromo-2-ethoxyprop-1-ene (C₅H₉BrO) is an allylic bromide featuring an ethoxy (–OCH₂CH₃) substituent at the 2-position and a bromine atom at the 3-position of a propene backbone. This compound belongs to the class of halogenated alkenes, which are pivotal intermediates in organic synthesis. The ethoxy group introduces steric bulk and electron-donating effects via oxygen lone pairs, modulating reactivity compared to smaller or electron-withdrawing substituents.

Properties

IUPAC Name |

3-bromo-2-ethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-7-5(2)4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNANFZBVIJFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557131 | |

| Record name | 3-Bromo-2-ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26562-26-5 | |

| Record name | 3-Bromo-2-ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxyprop-1-ene typically involves the bromination of 2-ethoxypropene. One common method is the addition of bromine to 2-ethoxypropene in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent side reactions.

Industrial Production Methods: Industrial production of 3-Bromo-2-ethoxyprop-1-ene may involve continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 2-ethoxypropene, followed by purification steps such as distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-2-ethoxyprop-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-ethoxypropene.

Addition Reactions: The double bond in 3-Bromo-2-ethoxyprop-1-ene can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents such as ethanol.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.

Addition: Electrophiles like hydrogen bromide or bromine in non-polar solvents like carbon tetrachloride.

Major Products Formed:

Substitution: Formation of 2-ethoxyprop-1-ol or 2-ethoxypropylamine.

Elimination: Formation of 2-ethoxypropene.

Addition: Formation of 1,2-dibromo-2-ethoxypropane.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxyprop-1-ene is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules through alkylation reactions, aiding in the study of enzyme mechanisms and protein functions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

Industry: In the industrial sector, 3-Bromo-2-ethoxyprop-1-ene is used in the production of specialty chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxyprop-1-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, depending on the reaction conditions. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve alkylation of nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of 3-Bromo-2-ethoxyprop-1-ene and Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.